molecular formula C6H10O2 B101363 4-Hydroxyhexenal CAS No. 17427-08-6

4-Hydroxyhexenal

Cat. No.: B101363
CAS No.: 17427-08-6
M. Wt: 114.14 g/mol
InChI Key: JYTUBIHWMKQZRB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyhexenal is a reactive aldehyde derived from the peroxidation of docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is a six-carbon compound with the chemical formula C6H10O2. This compound is known for its involvement in various biological processes and its potential impact on human health .

Scientific Research Applications

4-Hydroxyhexenal has several applications in scientific research:

    Chemistry: It is used as a model compound to study lipid peroxidation and its effects on biological systems.

    Biology: It is studied for its role in cellular signaling and oxidative stress responses.

    Medicine: Research focuses on its potential therapeutic effects and its involvement in diseases such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the development of antioxidants and other protective agents

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyhexenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

4-Hydroxyhexenal exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for the regulation of antioxidant genes and the cellular response to oxidative stress. This compound binds to the protein KEAP1, which inhibits Nrf2, leading to the activation of Nrf2 and the subsequent expression of antioxidant genes such as heme oxygenase-1 .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyhexenal is unique due to its specific origin from docosahexaenoic acid and its potent activation of the Nrf2 pathway. This makes it particularly significant in studies related to omega-3 fatty acids and their health benefits .

Properties

IUPAC Name

(E)-4-hydroxyhex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUBIHWMKQZRB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313524
Record name (E)-4-Hydroxy-2-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17427-21-3, 17427-08-6, 109710-37-4
Record name (E)-4-Hydroxy-2-hexenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17427-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-hexenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenal, 4-hydroxy-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyhexenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-Hydroxy-2-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyhexenal
Reactant of Route 2
Reactant of Route 2
4-Hydroxyhexenal
Reactant of Route 3
Reactant of Route 3
4-Hydroxyhexenal
Reactant of Route 4
4-Hydroxyhexenal
Reactant of Route 5
4-Hydroxyhexenal
Reactant of Route 6
Reactant of Route 6
4-Hydroxyhexenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.